molecular formula C5H7N3OS B1270627 2-Amino-4-methyl-thiazole-5-carboxylic acid amide CAS No. 457941-32-1

2-Amino-4-methyl-thiazole-5-carboxylic acid amide

Cat. No.: B1270627
CAS No.: 457941-32-1
M. Wt: 157.2 g/mol
InChI Key: GTAXMXNQWKHRMA-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-thiazole-5-carboxylic acid amide is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the carboxylic acid amide group in the thiazole ring makes it a versatile scaffold for the development of various bioactive molecules.

Scientific Research Applications

2-Amino-4-methyl-thiazole-5-carboxylic acid amide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, it is explored as a potential therapeutic agent for various diseases.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

Target of Action

It is known that 2-aminothiazole derivatives have been used in the development of anticancer drugs . These compounds have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It is known that the urea group in some 2-aminothiazole derivatives has an h-bond interaction with asp 179, and the amide group has an h-bond interaction with tyr 224 . These interactions could potentially alter the function of these targets, leading to the observed biological effects.

Biochemical Pathways

2-aminothiazole derivatives have been associated with anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . This suggests that these compounds may interact with multiple biochemical pathways related to these processes.

Pharmacokinetics

The compound is a solid at room temperature and has a melting point of 166-170 °c . These properties could potentially influence its bioavailability.

Result of Action

It is known that 2-aminothiazole derivatives have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines . This suggests that these compounds may induce cell death or inhibit cell proliferation in these cancer cells.

Action Environment

The compound is stable under normal storage conditions (2-8°c) , suggesting that temperature could potentially influence its stability.

Safety and Hazards

The safety information for “2-Amino-4-methyl-thiazole-5-carboxylic acid amide” includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The 2-aminothiazole scaffold, which “2-Amino-4-methyl-thiazole-5-carboxylic acid amide” is a part of, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research may focus on the development of novel 2-aminothiazole derivatives with enhanced anticancer activity .

Biochemical Analysis

Biochemical Properties

2-Amino-4-methyl-thiazole-5-carboxylic acid amide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical interactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Moreover, it can modulate cellular metabolism by interacting with key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can lead to changes in the levels of metabolites and influence cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase, influencing the metabolism of purines . Additionally, it can affect the levels of various metabolites, thereby modulating metabolic flux . These interactions underscore the compound’s potential in regulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-thiazole-5-carboxylic acid amide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-acetylbenzimidazoles with thiourea in the presence of a suitable solvent such as ethyl alcohol and an excess amount of iodine . This reaction leads to the formation of the thiazole ring with the desired substituents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial to achieving cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-thiazole-5-carboxylic acid amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid amide group to an amine or other functional groups.

    Substitution: The amino group and the carboxylic acid amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dimethoxypyrimidine
  • 3-Amino-2-pyrazinecarboxylic acid
  • 2-Amino-4-chlorobenzothiazole

Uniqueness

Compared to similar compounds, 2-Amino-4-methyl-thiazole-5-carboxylic acid amide stands out due to its unique combination of functional groups and the resulting biological activities. The presence of both the amino group and the carboxylic acid amide group in the thiazole ring provides a versatile scaffold for the development of various bioactive molecules with potential therapeutic applications.

Properties

IUPAC Name

2-amino-4-methyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-2-3(4(6)9)10-5(7)8-2/h1H3,(H2,6,9)(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAXMXNQWKHRMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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